molecular formula C13H21NO B2608014 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol CAS No. 92111-55-2

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol

Cat. No.: B2608014
CAS No.: 92111-55-2
M. Wt: 207.317
InChI Key: XVRNWBQOSSXSAT-UHFFFAOYSA-N
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Description

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol is an organic compound that belongs to the class of substituted phenols. It features a sec-butyl group and a dimethylamino group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol typically involves the alkylation of a phenol derivative with sec-butyl halide in the presence of a base. The dimethylamino group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the phenol derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sec-butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-2-[(dimethylamino)methyl]benzenol
  • 4-(isobutyl)-2-[(dimethylamino)methyl]benzenol
  • 4-(n-butyl)-2-[(dimethylamino)methyl]benzenol

Uniqueness

4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl, isobutyl, and n-butyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity .

Properties

IUPAC Name

4-butan-2-yl-2-[(dimethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-10(2)11-6-7-13(15)12(8-11)9-14(3)4/h6-8,10,15H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRNWBQOSSXSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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